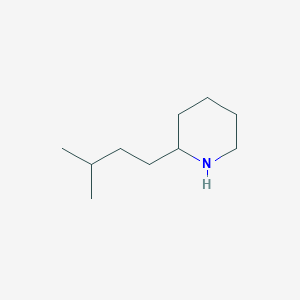

2-(3-Methylbutyl)piperidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H21N |

|---|---|

Molecular Weight |

155.28 g/mol |

IUPAC Name |

2-(3-methylbutyl)piperidine |

InChI |

InChI=1S/C10H21N/c1-9(2)6-7-10-5-3-4-8-11-10/h9-11H,3-8H2,1-2H3 |

InChI Key |

XUXJCYKPWWUNNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1CCCCN1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Alkylpiperidines

Established Strategies for Piperidine (B6355638) Ring Formation

Constructing the piperidine skeleton from acyclic precursors is a fundamental approach that allows for considerable control over the substitution pattern of the final product.

Cyclization Reactions for Six-Membered N-Heterocycles

Cyclization reactions involve the formation of the six-membered nitrogen-containing ring from a linear molecule. This is achieved by forming one or more carbon-nitrogen or carbon-carbon bonds in an intramolecular fashion.

Nucleophilic substitution is a foundational method for forming heterocyclic rings. In the context of piperidine synthesis, this often involves an intramolecular reaction where a nitrogen atom acts as a nucleophile, attacking an electrophilic carbon center within the same molecule to close the ring. For instance, a primary amine can displace a leaving group at the fifth carbon position of a hydrocarbon chain (a 1,5-haloamine) to form the piperidine ring. A one-pot method has been developed that integrates amide activation, reduction, and intramolecular nucleophilic substitution to efficiently produce a variety of N-substituted piperidines under mild, metal-free conditions. nih.gov

Reductive amination is a highly versatile and widely used method for forming amines, and it can be adapted for piperidine synthesis. wikipedia.org Intramolecular reductive amination starts with a linear molecule containing both an amine and a carbonyl group (or precursors that can be converted to them). The amine and carbonyl group condense to form a cyclic imine or iminium ion intermediate, which is then reduced in situ to the piperidine. youtube.com A common strategy, known as double reductive amination (DRA), utilizes a dicarbonyl compound which reacts with an amine to form the piperidine skeleton. chim.it This method is particularly powerful for creating polyhydroxylated piperidines from sugar-derived dialdehydes or diketones. chim.it A variety of reducing agents can be employed, with sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being popular choices due to their selectivity for reducing the iminium ion over the carbonyl starting material. harvard.edu

| Reaction Type | Key Intermediates | Common Reducing Agents |

| Intramolecular Reductive Amination | Cyclic imine/iminium ion | NaBH3CN, NaBH(OAc)3, H2/Catalyst |

| Double Reductive Amination | Dicarbonyl compound | H2/Catalyst, NaBH3CN |

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various carbo- and heterocycles, including piperidines. researchgate.netnih.gov This reaction utilizes transition-metal catalysts, most notably those based on ruthenium, to form a carbon-carbon double bond within a molecule, thereby closing the ring. The typical substrate for synthesizing a piperidine precursor via RCM is a diene—a linear amine derivative with terminal alkene groups appropriately positioned. nih.govacs.org The reaction effectively stitches these two ends together, forming an unsaturated piperidine ring (a tetrahydropyridine), which can then be hydrogenated in a subsequent step if the fully saturated ring is desired. acs.org RCM is valued for its high functional group tolerance and its ability to be used in the synthesis of complex molecules and natural products. researchgate.netnih.gov

A direct and classical method for synthesizing the piperidine ring is the cyclocondensation of a primary amine with an alkyl dihalide. organic-chemistry.org Specifically, reacting a primary amine with a 1,5-dihalopentane (e.g., 1,5-dibromopentane (B145557) or 1,5-dichloropentane) results in a double nucleophilic substitution, where the nitrogen atom displaces both halide leaving groups to form the six-membered ring. dtic.mil This method is straightforward for producing N-substituted piperidines. Recent advancements have shown that this cyclocondensation can be performed efficiently in an alkaline aqueous medium under microwave irradiation, offering a simple and rapid one-pot synthesis of nitrogen-containing heterocycles. organic-chemistry.org

Reduction-Based Syntheses

An alternative to building the piperidine ring from scratch is to start with a corresponding aromatic heterocycle, pyridine (B92270), and reduce it to the saturated piperidine. This approach is particularly useful for synthesizing piperidines with substitution patterns that are easily accessible from commercially available pyridine derivatives.

The catalytic hydrogenation of pyridines is one of the most common and direct methods for preparing piperidines. dtic.mil This process involves the addition of hydrogen across the double bonds of the aromatic pyridine ring in the presence of a metal catalyst. tcichemicals.com To synthesize a 2-alkylpiperidine like 2-(3-Methylbutyl)piperidine, the corresponding 2-alkylpyridine would be the starting material.

A variety of heterogeneous catalysts are effective for this transformation, including those based on platinum, palladium, rhodium, and nickel. asianpubs.orgresearchgate.net Platinum(IV) oxide (PtO2, Adams' catalyst) is a frequently used catalyst, often in an acidic solvent like glacial acetic acid, which activates the pyridine ring towards reduction. asianpubs.orgwhiterose.ac.uk Reactions are typically carried out under hydrogen pressure, with conditions ranging from mild to harsh depending on the substrate and catalyst. asianpubs.orgresearchgate.net For instance, the hydrogenation of 2-methylpyridine (B31789) to 2-methylpiperidine (B94953) has been achieved using PtO2 in acetic acid under 70 bar of hydrogen pressure. asianpubs.org Similarly, rhodium oxide (Rh2O3) has been shown to be an effective catalyst for reducing a wide array of functionalized and multi-substituted pyridines under mild conditions (5 bar H2, 40 °C). rsc.org

The choice of catalyst and reaction conditions can influence the stereochemical outcome when multiple substituents are present on the ring, often favoring the formation of cis products due to the mechanism of hydrogen addition from the catalyst surface. whiterose.ac.ukrsc.org

Table of Selected Catalytic Hydrogenation Reactions of Alkylpyridines

| Starting Pyridine | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Methylpyridine | PtO2 | 70 bar H2, Acetic Acid, RT | 2-Methylpiperidine | asianpubs.org |

| 3-Methylpyridine | PtO2 | 70 bar H2, Acetic Acid, RT | 3-Methylpiperidine | asianpubs.org |

| 2,6-Dimethylpyridine (Lutidine) | Rh2O3 | 5 bar H2, TFE, 40°C | cis-2,6-Dimethylpiperidine | rsc.org |

| 2,4,6-Trimethylpyridine (Collidine) | Rh2O3 | 5 bar H2, TFE, 40°C | cis-2,4,6-Trimethylpiperidine | rsc.org |

Reduction of Pyridones and Dihydropyridines

One of the fundamental strategies for synthesizing 2-alkylpiperidines is through the reduction of partially saturated pyridine precursors like pyridones and dihydropyridines. A significant advancement in this area is the catalytic enantioselective hydrogenation of 2-alkyl-pyridines. dicp.ac.cnnih.gov To facilitate this reduction, the pyridine ring is often activated by forming N-benzylpyridinium salts. dicp.ac.cnnih.gov

An iridium-based catalyst, paired with a chiral P,N ligand such as MeO-BoQPhos, has proven effective for the enantioselective hydrogenation of 2-alkyl N-benzylpyridinium salts. dicp.ac.cnnih.gov This method provides access to enantioenriched 2-alkylpiperidines with high levels of enantioselectivity. dicp.ac.cnnih.gov For instance, the reduction of various 2-alkylpyridinium salts demonstrates the versatility of this approach, achieving enantiomeric ratios (er) up to 93:7. dicp.ac.cnnih.gov The resulting enantioenriched piperidines are valuable intermediates that can be converted into more complex, biologically relevant molecules. dicp.ac.cnnih.gov

The reaction is typically carried out under hydrogen pressure in a suitable solvent like tetrahydrofuran (B95107) (THF). The specific conditions, including the catalyst loading, pressure, and temperature, can be optimized to maximize both yield and enantioselectivity.

Table 1: Enantioselective Hydrogenation of 2-Alkyl Pyridinium (B92312) Salts

| Entry | 2-Alkyl Substituent | Product | Enantiomeric Ratio (er) |

|---|---|---|---|

| 1 | Methyl | 2-Methylpiperidine | 82:18 |

| 2 | Propyl | 2-Propylpiperidine | 88:12 |

| 3 | Isopropyl | 2-Isopropylpiperidine | 91:9 |

| 4 | Cyclopropyl | 2-Cyclopropylpiperidine | 92:8 |

| 5 | Phenethyl | 2-Phenethylpiperidine | 88:12 |

Data sourced from research on Ir-catalyzed enantioselective hydrogenation. dicp.ac.cnnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to highly substituted piperidines. researchgate.netsemanticscholar.org These reactions involve the combination of three or more starting materials in a single reaction vessel to form a complex product in one step, minimizing the need for purification of intermediates. researchgate.netsemanticscholar.org

A common example is the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates. researchgate.net This type of reaction can be catalyzed by various agents, including ionic liquids or catalysts like zirconium oxychloride (ZrOCl₂·8H₂O) and phenylboronic acid, often proceeding under mild conditions. researchgate.netresearchgate.net The use of environmentally benign solvents like water or ethanol (B145695) further enhances the "green" aspect of these syntheses. semanticscholar.orgresearchgate.net These methods provide convenient access to polysubstituted piperidines, and in some cases, piperidinones, often with high diastereoselectivity. nih.gov

Table 2: Catalyst Performance in a One-Pot Piperidine Synthesis

| Entry | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic Acid | 14 | 89 |

| 2 | ZrOCl₂·8H₂O | 15 | 88 |

| 3 | Sc(OTf)₃ | 18 | 75 |

| 4 | ZnCl₂ | 24 | 45 |

| 5 | No Catalyst | 36 | Trace |

This table illustrates the effect of different catalysts on the yield of a model one-pot piperidine synthesis. researchgate.net

Cross-Coupling Methodologies for Substituted Piperidines

Modern synthetic chemistry has seen the rise of cross-coupling reactions for the functionalization of heterocyclic compounds. For piperidines, these methods allow for the introduction of substituents with high precision. A novel approach combines biocatalytic carbon-hydrogen (C–H) oxidation with radical cross-coupling. news-medical.netbohrium.comchemistryviews.org

This two-stage process begins with the enzymatic hydroxylation of the piperidine ring at specific sites, creating a new functional handle. news-medical.netchemistryviews.org In the second step, this hydroxylated intermediate undergoes nickel-electrocatalyzed radical cross-coupling. news-medical.netchemistryviews.org This allows for the formation of new carbon-carbon bonds, connecting various molecular fragments to the piperidine core without the need for protecting groups or expensive precious metal catalysts like palladium. news-medical.net This modular strategy significantly simplifies the synthesis of complex, three-dimensional piperidines from simple precursors. news-medical.netbohrium.com Organosilanes have also emerged as stable and low-toxicity reagents for palladium-catalyzed cross-coupling reactions to generate unsaturated piperidines. google.com

Stereoselective Approaches to 2-Substituted Piperidines

Controlling the stereochemistry at the C2 position is crucial for the synthesis of many biologically active piperidine alkaloids. Asymmetric synthesis provides the tools to produce single enantiomers of chiral 2-substituted piperidines.

Asymmetric Mannich Reactions for Piperidine Core Construction

The Mannich reaction is a powerful tool for constructing the piperidine ring. In its asymmetric variant, it allows for the stereocontrolled formation of C-C and C-N bonds, leading to enantioenriched piperidine derivatives. acs.orgrsc.org A stereoselective three-component vinylogous Mannich reaction, for example, can produce chiral 2,3-dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidines. rsc.org The reaction can be designed to control the formation of multiple contiguous stereocenters. scientifiq.ainih.gov

Internal Asymmetric Induction (Chiral Pool Approach)

Internal asymmetric induction utilizes a chiral center that is already part of the starting material to direct the stereochemical outcome of a reaction. wikipedia.orgchemeurope.com This approach, often called the "chiral pool" approach, leverages the vast supply of enantiomerically pure compounds available from nature, such as amino acids or carbohydrates. ankara.edu.tr

In the context of piperidine synthesis, a starting material derived from the chiral pool contains one or more stereocenters that influence the formation of new stereocenters during the ring-forming process. ankara.edu.tr For example, an intramolecular Mannich reaction starting from a δ-amino β-keto ester, where the amine component is derived from a chiral source, can lead to the formation of polysubstituted piperidines with a high degree of stereocontrol. acs.org The inherent chirality of the starting material biases the reaction pathway, favoring the formation of one diastereomer over others. wikipedia.org

Relayed Asymmetric Induction (Chiral Auxiliary-Based Methods)

Relayed asymmetric induction involves the temporary attachment of a chiral auxiliary to an achiral substrate. wikipedia.orgchemeurope.com This auxiliary directs the stereochemistry of a subsequent reaction and is then removed, having relayed its chiral information to the product. wikipedia.org This is an economically desirable method as the auxiliary can often be recovered and reused. wikipedia.orgsigmaaldrich.com

In the synthesis of 2-substituted piperidines, a chiral auxiliary can be attached to one of the components of a Mannich reaction. For example, the readily available amino alcohol (+)-(S,S)-pseudoephedrine can be used as a chiral auxiliary. rsc.org When employed in a diastereoselective Mannich reaction, it allows for the preparation of β-aminocarbonyl compounds with high yield and diastereoselectivity. rsc.org These intermediates can then be cyclized and the auxiliary removed to furnish highly enantioenriched piperidine structures. rsc.org Evans' chiral oxazolidinone auxiliaries are another well-known example used in asymmetric aldol (B89426) and alkylation reactions to set stereocenters that can be part of a piperidine synthesis strategy. wikipedia.org

External Asymmetric Induction (Asymmetric Catalysis)

External asymmetric induction, primarily through asymmetric catalysis, represents a powerful strategy for the enantioselective synthesis of 2-alkylpiperidines. This approach utilizes a chiral catalyst to influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer. A prominent example is the iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines. nih.govnih.gov In this methodology, a chiral ligand, such as MeO-BoQPhos, is employed in conjunction with an iridium precursor to facilitate the asymmetric reduction of the pyridine ring. nih.gov This method has demonstrated high levels of enantioselectivity, achieving enantiomeric ratios up to 93:7 for a range of 2-alkylpiperidines. nih.gov The resulting enantioenriched piperidines can be further transformed into various biologically active molecules. nih.gov

The reaction typically proceeds by the activation of the 2-alkylpyridine through the formation of a pyridinium salt, which is then hydrogenated. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. While various phosphoramidite (B1245037) ligands have been explored, BINOL-based phosphoramidites and TADDOL-based phosphoramidites have shown promise in rhodium-catalyzed [2+2+2] cycloadditions to form polysubstituted piperidines. nih.gov

Table 1: Asymmetric Catalysis for 2-Alkylpiperidine Synthesis

| Substrate | Catalyst/Ligand | Product | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|

| 2-Alkylpyridinium Salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | Enantioenriched 2-Alkylpiperidine | up to 93:7 | nih.gov |

Biocatalytic and Chemo-Enzymatic Pathways

Biocatalytic and chemo-enzymatic approaches have emerged as sustainable and highly selective methods for the synthesis of chiral piperidines. These strategies leverage the inherent stereoselectivity of enzymes to perform challenging chemical transformations under mild conditions.

Enzymatic C-H Oxidation for Hydroxylated Piperidines

Enzymatic C-H oxidation offers a direct route to functionalized piperidines. Non-heme Fe²⁺/α-ketoglutarate-dependent dioxygenases (αKGDs) are a versatile class of enzymes capable of catalyzing various reactions, including hydroxylations. nih.gov While specific examples for this compound are not detailed, the principle involves the selective hydroxylation of a C-H bond on the piperidine ring, which can be a key step in the synthesis of more complex derivatives. This biocatalytic approach is attractive for its potential in late-stage functionalization of molecules. nih.gov

Asymmetric Dearomatization of Activated Pyridines

A powerful chemo-enzymatic strategy involves the asymmetric dearomatization of pyridines. This multi-step process can combine chemical and enzymatic reactions to achieve high stereoselectivity. For instance, a one-pot cascade can involve the chemical reduction of a pyridinium salt to a tetrahydropyridine, followed by a biocatalytic asymmetric reduction of the C=C bond using an amine oxidase/ene imine reductase system. snnu.edu.cn This method allows for the preparation of stereo-defined 3- and 3,4-substituted piperidines. While direct application to 2-alkylpiperidines is a subject of ongoing research, the principle of combining chemical activation with enzymatic stereoselective reduction holds significant promise. Another approach involves the use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), to catalyze multicomponent reactions for the synthesis of piperidine derivatives, demonstrating the versatility of biocatalysis in this field. rsc.org

Enantioselective Radical-Mediated C-H Functionalization

Enantioselective radical-mediated C-H functionalization is a modern approach to introduce substituents onto the piperidine ring with high stereocontrol. This method often involves the generation of a radical at a specific C-H bond, which then participates in a bond-forming reaction under the influence of a chiral catalyst. While specific applications to this compound are still emerging, the general strategy has been demonstrated for the functionalization of piperazines, a related class of N-heterocycles. In these cases, photoredox catalysis using an iridium-based catalyst can initiate the formation of an α-amino radical, which can then be coupled with various partners. nih.gov The development of similar strategies for piperidines could provide a direct and efficient route to chiral 2-alkylpiperidines.

Diastereoselective Syntheses via Organometallic or Imine Chemistry

Diastereoselective syntheses are crucial for controlling the relative stereochemistry of multiple chiral centers in the piperidine ring.

Organometallic reagents play a significant role in the diastereoselective synthesis of substituted piperidines. For instance, the addition of organometallic reagents to chiral precursors can establish new stereocenters with high selectivity. One reported method involves a double reductive amination of a 1,5-keto-aldehyde containing an η4-dienetricarbonyliron complex as a chiral auxiliary. nih.gov This complex exerts complete stereocontrol, leading to the formation of a single diastereoisomer of the 2-dienyl-substituted piperidine. nih.gov Although this example involves a dienyl substituent, the principle of using a chiral organometallic auxiliary is broadly applicable.

Imine chemistry also provides a powerful platform for diastereoselective piperidine synthesis. A notable example is the nitro-Mannich reaction followed by a ring-closure condensation. nih.gov This approach allows for the construction of 2,3,6-trisubstituted piperidines. The relative stereochemistry between the C-2 and C-3 positions can be controlled by kinetic or thermodynamic protonation of a nitronate intermediate, while stereocontrol at the C-6 position is achieved through various imine reduction methods. nih.gov For example, the use of triacetoxyborohydride for iminium ion reduction typically leads to the cis-2,6-disubstituted product, whereas triethylsilane/TFA or Lewis acid-catalyzed reductions can favor the trans-isomer. nih.gov

Table 2: Diastereoselective Synthesis of Substituted Piperidines

| Method | Key Reagents/Auxiliary | Product Stereochemistry | Reference |

|---|---|---|---|

| Double Reductive Amination | η4-dienetricarbonyliron complex | Single diastereoisomer | nih.gov |

| Nitro-Mannich/Ring Closure | Phenylmethanimine, NaBH(OAc)₃ | cis-2,6-disubstituted | nih.gov |

Specific Reaction Conditions and Catalysts for Alkylpiperidine Synthesis

The synthesis of 2-alkylpiperidines often requires carefully optimized reaction conditions and specific catalysts to achieve high yields and stereoselectivity.

For the asymmetric hydrogenation of 2-alkylpyridinium salts , typical conditions involve the use of an iridium catalyst precursor like [Ir(COD)Cl]₂ with a chiral phosphine (B1218219) ligand such as MeO-BoQPhos. The reaction is generally carried out under a hydrogen atmosphere at elevated pressure. nih.gov

In rhodium-catalyzed [2+2+2] cycloadditions , a rhodium(I) precatalyst such as [Rh(C₂H₄)₂Cl]₂ is often used with a chiral phosphoramidite ligand like CKphos. These reactions are typically performed in an organic solvent at a specific concentration to favor the desired cycloaddition pathway. nih.gov

Biocatalytic reactions are highly dependent on the specific enzyme and substrate. For lipase-catalyzed reactions, an immobilized enzyme like CALB can be used in an organic solvent. rsc.org Chemo-enzymatic cascades, such as the dearomatization of pyridines, may involve a combination of chemical reducing agents and a multi-enzyme system (e.g., amine oxidase and ene imine reductase) in a buffered aqueous solution. snnu.edu.cn

Diastereoselective syntheses also rely on specific reagents to control the stereochemical outcome. In the double reductive amination using an iron complex, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. nih.gov For the diastereoselective reduction of imines in the nitro-Mannich approach, the choice between NaBH(OAc)₃ and other reducing agents like triethylsilane in the presence of trifluoroacetic acid (Et₃SiH/TFA) is critical for obtaining the desired cis or trans isomer. nih.gov

Synthesis of Alkylpiperidines in Aqueous Media

Performing organic reactions in water offers significant environmental and safety benefits. For the synthesis of piperidine derivatives, aqueous methods often involve the hydrogenation of pyridine precursors or cyclization reactions. The use of water as a solvent can be particularly advantageous in certain stereoselective syntheses, as it can help prevent the racemization of enantioenriched substrates. researchgate.net

One notable aqueous approach is the one-pot cyclocondensation of alkyl dihalides with primary amines. This method provides a straightforward route to N-substituted cyclic amines, including piperidines, often facilitated by microwave irradiation in an alkaline aqueous medium. google.com This strategy avoids the need for protecting groups and multiple steps, streamlining the synthesis of the core piperidine structure. Additionally, iridium-catalyzed hydrogen transfer reactions have been successfully employed for the synthesis of substituted piperidines in water, demonstrating the compatibility of some transition-metal catalysts with aqueous environments. researchgate.net

Use of Organometallic Catalysts (e.g., Palladium, Rhodium, Copper)

Organometallic catalysts have revolutionized the synthesis of complex organic molecules, and the preparation of 2-alkylpiperidines is no exception. Catalysts based on palladium, rhodium, and copper provide powerful tools for forming the piperidine ring and introducing substituents with high levels of control and efficiency.

Palladium (Pd): Palladium catalysts are widely used for a variety of cross-coupling and cyclization reactions. In piperidine synthesis, palladium-catalyzed reductive Heck coupling has been employed to construct the piperidine ring with good stereoselectivity. researchgate.net This method involves the intramolecular cyclization of an alkene onto an alkylpalladium intermediate. Other palladium-catalyzed reactions include the addition of arylboronic acids to piperidine precursors and the C-H alkylation of pyridine rings, which can then be reduced to the corresponding piperidines. prepchem.comyoutube.com

Table 1: Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis

| Reaction Type | Catalyst / Reagents | Substrate Example | Product Type | Reference |

| Reductive Heck Coupling | Pd(OAc)₂, HCO₂Na | N-alkenyl iodoamine | Substituted Piperidine | researchgate.net |

| C-H Alkylation | Palladium catalyst | 2-Phenylpyridine, Alkyl iodide | Alkylated 2-Phenylpyridine | youtube.com |

| Decarboxylative Cyclization | Pd(0), DPEphos | Propargyl carbonate, Bis-nitrogen nucleophile | Substituted Piperazine (B1678402) | nih.gov |

Rhodium (Rh): Rhodium catalysts are particularly effective in cycloaddition reactions. An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed to produce highly substituted piperidine scaffolds. nih.govorgsyn.org This reaction brings together three components—an alkyne, an alkene, and an isocyanate—in a highly controlled manner to build the heterocyclic ring with excellent enantioselectivity. nih.govorgsyn.org Rhodium is also used in chemo- and regioselective cross-dimerization reactions of alkynes, which can generate functionalized enynes as precursors for more complex heterocyclic systems. chemistryviews.org

Table 2: Rhodium-Catalyzed Synthesis of Piperidine Scaffolds

| Reaction Type | Catalyst System | Reactants | Key Feature | Reference |

| [2+2+2] Cycloaddition | Rhodium(I) with chiral ligand | Alkenylisocyanates and alkynes | Catalytic, asymmetric, high enantioselectivity | nih.govorgsyn.org |

| C-H Methylation | Rhodium catalyst | C-4 functionalized pyridines, Methanol/Formaldehyde | Direct methylation at C-3/5 positions | researchgate.net |

Copper (Cu): Copper catalysis offers a cost-effective and versatile alternative for piperidine synthesis. Copper(II)-promoted oxidative cyclization of unsaturated amines provides an efficient route to substituted pyrrolidines and piperidines. nih.gov Furthermore, copper complexes have been developed for the intramolecular C-H amination of N-halide amides, enabling the direct formation of C-N bonds to close the piperidine ring. This method demonstrates excellent regio- and chemoselectivity, allowing for the synthesis of piperidines from linear amine precursors.

Table 3: Copper-Catalyzed Reactions for N-Heterocycle Synthesis

| Reaction Type | Catalyst / Reagents | Substrate Example | Product Type | Reference |

| Oxidative Cyclization | Copper(II) acetate, Copper(II) neodecanoate | N-arylsulfonyl-2-allylanilines | Pyrrolidines/Piperidines | nih.gov |

| Intramolecular C-H Amination | [TpxCuL] complexes | N-fluoride amides | Pyrrolidines/Piperidines |

Synthetic Routes for Incorporating the 3-Methylbutyl Moiety

The specific synthesis of this compound is not extensively detailed as a standalone procedure in the literature. However, a highly viable and logical synthetic strategy involves a two-step process: the initial synthesis of 2-(3-methylbutyl)pyridine, followed by the reduction of the pyridine ring to the corresponding piperidine.

The first step, the introduction of the 3-methylbutyl (isoamyl) group onto the pyridine ring, can be achieved through several established pyridine alkylation methods. A common and effective approach is the use of Grignard reagents. This could involve the reaction of a pyridylmagnesium halide with a 3-methylbutyl halide or, more commonly, the reaction of a halopyridine (e.g., 2-bromopyridine) with isoamylmagnesium bromide in the presence of a suitable catalyst, such as a nickel or palladium complex. researchgate.net Other methods for pyridine alkylation include radical additions, such as Minisci-type reactions, where a radical generated from a carboxylic acid precursor (e.g., 4-methylpentanoic acid) adds to the protonated pyridine ring. nih.gov

Once the precursor 2-(3-methylbutyl)pyridine is obtained, the second step is the hydrogenation of the aromatic ring. This is a standard and well-documented transformation. Catalytic hydrogenation using transition metals like platinum, palladium, rhodium, or nickel (e.g., Raney Nickel) under a hydrogen atmosphere is the most common method. researchgate.net For instance, iridium-catalyzed enantioselective hydrogenation of 2-alkylpyridines has been developed, offering a pathway to chiral 2-alkylpiperidines. The reduction of substituted pyridines to piperidines can also be achieved using reducing agents like sodium borohydride (B1222165) in specific conditions or through transfer hydrogenation protocols. researchgate.net This two-step sequence provides a reliable and adaptable route to the target compound, this compound.

Biosynthetic Pathways of Piperidine Alkaloids

Natural Occurrence and Ecological Significance of Piperidine-Containing Natural Products

Piperidine (B6355638) alkaloids are widely distributed throughout the plant kingdom and are also found in insects, amphibians, and marine animals. bath.ac.ukwikipedia.org The piperidine structural motif is a core component of numerous well-known alkaloids, including piperine (B192125) from black pepper (Piper nigrum), which is responsible for its pungency, and the highly toxic coniine from poison hemlock (Conium maculatum). wikipedia.orgwikipedia.org

These compounds are not merely metabolic byproducts; they serve critical ecological functions. Primarily, they act as defense mechanisms against herbivores and pathogens. florajournal.com For example, the nicotine (B1678760) analog anabasine, found in Tree Tobacco (Nicotiana glauca), and the neurotoxin coniine deter feeding by insects and larger animals. florajournal.comwikipedia.org In fire ants, the toxin solenopsin, a 2,6-disubstituted piperidine, is a key component of their venom used for predation and defense. wikipedia.org The volatile nature of some simple piperidine alkaloids in plants like poison hemlock may also play a role in attracting pollinators. wikipedia.org

Table 1: Examples of Naturally Occurring Piperidine Alkaloids and Their Ecological Roles

| Alkaloid Name | Natural Source(s) | Ecological Significance |

|---|---|---|

| Coniine | Poison Hemlock (Conium maculatum) | Neurotoxin, defense against herbivores. florajournal.com |

| Piperine | Black Pepper (Piper nigrum) | Pungent compound, feeding deterrent. wikipedia.org |

| Anabasine | Tree Tobacco (Nicotiana glauca) | Insecticidal neurotoxin. wikipedia.org |

| Solenopsin | Fire Ants (Solenopsis invicta) | Component of venom for defense and predation. wikipedia.org |

Proposed Biosynthetic Origins of Piperidine Rings

The structural backbone of piperidine alkaloids, including 2-substituted variants like 2-(3-Methylbutyl)piperidine, is assembled through two principal biosynthetic routes.

The most common metabolic pathway for piperidine alkaloid biosynthesis begins with the amino acid L-lysine. researchgate.netnih.gov This pathway involves a series of enzymatic steps to form the universal intermediate, Δ¹-piperideine, which is the direct precursor to the piperidine ring. rsc.orgresearchgate.net

The process is initiated by the enzyme lysine (B10760008) decarboxylase (LDC) , which catalyzes the removal of the carboxyl group from L-lysine to produce the diamine cadaverine (B124047). nih.gov Subsequently, a copper amine oxidase (CAO) acts on cadaverine, catalyzing an oxidative deamination to yield 5-aminopentanal. nih.govresearchgate.net This amino aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine, with the cyclized form being highly favored. nih.govresearchgate.net Δ¹-piperideine is a critical branch-point intermediate, serving as the substrate for various downstream enzymes that lead to the diverse array of piperidine alkaloids. researchgate.netrsc.org More recently, a single PLP-dependent enzyme, Δ¹-piperideine synthase (PS), has been discovered that forms Δ¹-piperideine directly from lysine via an oxidative deamination, bypassing the free cadaverine intermediate in certain plants. biorxiv.org

An alternative route to the piperidine ring, particularly for simple 2-alkylpiperidines like coniine, involves a Type III polyketide synthase (PKS). researchgate.net This pathway is mechanistically similar to fatty acid biosynthesis. The biosynthesis of coniine in Conium maculatum begins with a PKS assembling a carbon backbone from a starter molecule and several extender units. researchgate.net

Specifically, a PKS enzyme catalyzes the condensation of one butyryl-CoA (the starter unit) and two malonyl-CoA molecules (the extender units) to form a triketide intermediate. researchgate.net This polyketide chain is the carbon framework for the future alkaloid. A subsequent transamination reaction incorporates a nitrogen atom, typically from an amino acid like L-alanine, followed by cyclization to yield the first piperidine-related alkaloid in the pathway, γ-coniceine. researchgate.net The formation of this compound via this pathway would logically proceed through the use of a different starter unit, likely 4-methylpentanoyl-CoA (derived from leucine (B10760876) metabolism), which would provide the required C5 branched-chain side group.

Enzymatic Transformations in Piperidine Biosynthesis

The formation and subsequent decoration of the piperidine ring are governed by specific classes of enzymes that ensure the correct stereochemistry and structural features of the final product.

In both major biosynthetic pathways, reductases and transaminases play pivotal roles in the final steps of ring formation.

Transaminases: In the PKS pathway, after the carbon backbone is assembled, an aminotransferase is required to introduce the nitrogen atom that will become part of the heterocyclic ring. nih.govfrontiersin.org This enzyme transfers an amino group from a donor (e.g., L-alanine) to a keto group on the polyketide chain, forming an amine that can then cyclize. researchgate.netnih.gov Transaminases are also key enzymes in biocatalytic approaches for synthesizing chiral piperidines, where they can initiate a cyclization cascade. acs.orgnih.gov

Reductases: In the lysine-derived pathway, the key intermediate Δ¹-piperideine contains an imine (C=N) double bond. An NADPH-dependent reductase is required to reduce this bond, yielding the saturated piperidine ring. researchgate.net Similarly, in the PKS pathway for coniine, the intermediate γ-coniceine is reduced by a specific γ-coniceine reductase to form the final alkaloid. researchgate.net These reductases are crucial for completing the formation of the stable piperidine heterocycle.

The initial piperidine ring formed through either pathway is often a substrate for further enzymatic modifications, known as tailoring reactions. These reactions are responsible for the vast structural diversity seen in this alkaloid family. Tailoring enzymes can add functional groups, create new rings, or alter the substitution pattern.

Common post-cyclization modifications include:

Hydroxylation: Catalyzed by cytochrome P450 monooxygenases.

Methylation: Performed by methyltransferases, which can act on either nitrogen or carbon atoms. researchgate.net

Acylation: Attachment of acyl groups, such as in the formation of piperine, where a piperoyl-CoA is condensed with a piperidine ring. biorxiv.org

Dimerization: The joining of two piperidine units, as seen in the biosynthesis of bis-piperidine alkaloids like anaferine. researchgate.net

These modifications generate the final, biologically active alkaloids that fulfill specific ecological roles for the host organism.

Table 2: Key Enzymes in Piperidine Alkaloid Biosynthesis

| Enzyme Class | Pathway | Function | Key Substrate(s) | Key Product(s) |

|---|---|---|---|---|

| Lysine Decarboxylase (LDC) | Lysine-Derived | Decarboxylation of Lysine | L-Lysine | Cadaverine |

| Copper Amine Oxidase (CAO) | Lysine-Derived | Oxidative deamination | Cadaverine | 5-Aminopentanal |

| Δ¹-piperideine Synthase (PS) | Lysine-Derived | Direct conversion of Lysine | L-Lysine | Δ¹-piperideine |

| Polyketide Synthase (PKS) | Polyketide | Carbon backbone assembly | Acyl-CoA starter, Malonyl-CoA | Polyketide chain |

| Aminotransferase (Transaminase) | Polyketide | Incorporation of nitrogen | Polyketide chain, L-Alanine | Amino-polyketide |

Hypothetical Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound scaffold, while not definitively elucidated, can be hypothesized by drawing parallels with the established biosynthetic pathways of other 2-alkylpiperidine alkaloids, most notably coniine. The formation of the core piperidine ring is widely accepted to originate from the amino acid L-lysine. However, the introduction of the alkyl substituent at the C-2 position is thought to follow a polyketide pathway, where the entire carbon skeleton is assembled prior to cyclization.

A plausible biosynthetic route for this compound is initiated by the formation of isovaleryl-CoA. This starter unit is derived from the catabolism of the branched-chain amino acid, L-leucine wikipedia.orgasm.orgwikipedia.orghmdb.ca. The hypothetical pathway can be broken down into the following key steps:

Step 1: Chain Elongation via a Polyketide Synthase (PKS) Pathway

The biosynthesis is proposed to commence with the condensation of the starter unit, isovaleryl-CoA, with two molecules of malonyl-CoA. This reaction is catalyzed by a Type I polyketide synthase (PKS) nih.govnih.govsyr.edu. Each cycle of condensation extends the carbon chain by two carbons, resulting in a linear polyketide intermediate.

Step 2: Reduction of the Polyketide Chain

The resulting polyketide chain undergoes reduction. This transformation is likely catalyzed by a reductase enzyme, which would convert the keto groups to hydroxyl groups, preparing the molecule for subsequent reactions.

Step 3: Transamination

The introduction of the nitrogen atom, a critical step in forming the piperidine ring, is achieved through transamination. An aminotransferase enzyme would catalyze the transfer of an amino group from a donor molecule, such as an amino acid, to the polyketide chain. This reaction would replace a carbonyl group with an amino group, forming an amino-polyketide intermediate.

Step 4: Spontaneous Cyclization

The amino-polyketide intermediate, now containing the necessary components for ring formation, is proposed to undergo a spontaneous intramolecular cyclization. This non-enzymatic reaction would lead to the formation of a cyclic imine intermediate rsc.orgresearchgate.netnih.govrsc.org.

Step 5: Reduction of the Imine

The final step in the formation of the this compound scaffold is the reduction of the cyclic imine. An imine reductase, utilizing a reducing agent such as NADPH, would catalyze this reaction to yield the stable saturated heterocyclic amine, this compound.

This proposed pathway is summarized in the table below:

| Step | Reaction | Precursor(s) | Key Enzyme(s) | Intermediate(s) | Product |

| 1 | Polyketide chain elongation | Isovaleryl-CoA, Malonyl-CoA | Polyketide Synthase (PKS) | Linear polyketide | - |

| 2 | Reduction | Linear polyketide | Reductase | Reduced polyketide | - |

| 3 | Transamination | Reduced polyketide | Aminotransferase | Amino-polyketide | - |

| 4 | Spontaneous Cyclization | Amino-polyketide | - | Cyclic imine | - |

| 5 | Imine Reduction | Cyclic imine | Imine Reductase | - | This compound |

This hypothetical pathway provides a scientifically grounded framework for understanding the biosynthesis of the this compound scaffold, leveraging established principles from the biosynthesis of related piperidine alkaloids. Further research, including isotopic labeling studies and characterization of the involved enzymes, is necessary to validate this proposed route.

Structural Elucidation and Spectroscopic Characterization Techniques

Comprehensive Spectroscopic Methods for Organic Structure Determination

The structural elucidation of 2-(3-Methylbutyl)piperidine is accomplished through the combined application of several key spectroscopic techniques. These methods probe different aspects of the molecule's physical and chemical properties to build a comprehensive structural picture.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. The precise frequency at which a nucleus absorbs radiation is highly sensitive to its local electronic environment, providing detailed information about its connectivity and spatial arrangement.

One-dimensional NMR provides fundamental information about the types and numbers of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shift (δ) of each signal indicates the degree of shielding around the proton. Protons near the electronegative nitrogen atom (e.g., H2, H6) are deshielded and appear at a lower field (higher ppm value). The integration of each peak corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of adjacent protons.

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. Carbons attached to the nitrogen atom (C2, C6) are shifted downfield due to its electron-withdrawing effect. The chemical shifts of the alkyl side chain carbons are found in the typical aliphatic region.

Predicted ¹H NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-N | ~1.5-2.5 | Broad Singlet | 1H |

| H-2 | ~2.6-2.8 | Multiplet | 1H |

| H-6eq | ~2.9-3.1 | Multiplet | 1H |

| H-6ax | ~2.4-2.6 | Multiplet | 1H |

| H-3, H-5 | ~1.4-1.8 | Multiplet | 4H |

| H-4 | ~1.1-1.4 | Multiplet | 2H |

| H-1' | ~1.2-1.5 | Multiplet | 2H |

| H-2' | ~1.6-1.8 | Multiplet | 1H |

Predicted ¹³C NMR Data for this compound

| Atom Label | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~55-58 |

| C-6 | ~46-49 |

| C-3 | ~33-36 |

| C-5 | ~26-29 |

| C-4 | ~24-27 |

| C-1' | ~40-43 |

| C-2' | ~27-30 |

Two-dimensional (2D) NMR experiments provide correlational data that reveal how different atoms are connected within a molecule, which is crucial for assembling the complete structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal the connectivity within the piperidine (B6355638) ring (e.g., H-2 coupled to H-3) and along the alkyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each carbon signal to its attached proton(s) based on the predicted ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. HMBC is critical for connecting different fragments of the molecule. For instance, it would show a correlation between the C-2 of the piperidine ring and the H-1' protons of the side chain, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In this compound, NOESY could show through-space interactions between the H-2 proton and protons on the side chain, helping to define its preferred conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Specific functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for identifying their presence.

For this compound, the key functional groups are the secondary amine (N-H) and the aliphatic C-H bonds. The IR spectrum would be expected to show a characteristic N-H stretching vibration, which is typically a sharp, medium-intensity peak. The aliphatic C-H bonds of the piperidine ring and the alkyl side chain will produce strong, sharp absorptions just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| ~3300-3350 | N-H Stretch | Secondary Amine | Medium, Sharp |

| ~2950-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) | Strong, Sharp |

| ~1470-1450 | C-H Bend | CH₂/CH₃ Scissoring | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

For this compound (molecular formula C₁₀H₂₁N), the molecular weight is 155.28 amu. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 155.

The most characteristic fragmentation pathway for 2-alkylpiperidines is alpha-cleavage, which involves the breaking of the bond between the piperidine ring and the alkyl side chain. This results in the loss of the alkyl group as a radical and the formation of a stable, nitrogen-containing cation. For this compound, this would involve the loss of the 3-methylbutyl radical (C₅H₁₁•, mass = 71 amu), leading to a highly abundant fragment ion, likely the base peak, at m/z = 84.

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 155 | [C₁₀H₂₁N]⁺ | Molecular Ion (M⁺) |

| 140 | [M - CH₃]⁺ | Loss of a methyl group |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is primarily used to identify the presence of chromophores, which are typically conjugated π-systems or functional groups with non-bonding electrons. libretexts.orgmsu.edu

Saturated aliphatic amines like this compound lack extensive chromophores. quimicaorganica.org The only relevant electronic transition is the promotion of a non-bonding electron from the nitrogen atom to an antibonding sigma orbital (n→σ*). This transition requires high energy and thus occurs at a short wavelength, typically below 220 nm. libretexts.orgquimicaorganica.org Consequently, the UV-Vis spectrum of this compound is not expected to show significant absorption in the standard UV-Vis range (200-800 nm) and is of limited value for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application of Spectroscopic Data for Relative and Absolute Stereochemistry Determination

The determination of the relative and absolute stereochemistry of this compound is crucial as the C2 position is a stereocenter, leading to the existence of (R) and (S) enantiomers. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are fundamental in determining the relative stereochemistry of the this compound ring. The conformation of the piperidine ring and the orientation of the substituent at the C2 position (axial or equatorial) significantly influence the chemical shifts and coupling constants of the ring protons.

In the case of 2-substituted piperidines, the chemical shift of the proton at C2 is a key indicator of its orientation. An equatorial proton at C2 typically resonates at a lower field (higher ppm) compared to an axial proton. Furthermore, the coupling constants between the C2 proton and the adjacent C3 protons can provide valuable conformational information.

For the determination of absolute stereochemistry, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be used in conjunction with NMR spectroscopy. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which will exhibit distinct NMR spectra, allowing for the differentiation and quantification of the enantiomers. For instance, the use of ¹⁹F NMR with a chiral probe can lead to sharp and discrete signals for each enantiomer of a 2-substituted piperidine nih.gov.

Expected ¹H NMR Chemical Shifts:

The expected ¹H NMR spectrum of this compound would show characteristic signals for the protons on the piperidine ring and the 3-methylbutyl side chain. The exact chemical shifts can be influenced by the solvent and the concentration.

| Proton | Expected Chemical Shift (ppm) |

| H-2 (piperidine) | 2.5 - 3.0 |

| H-6 (piperidine, axial) | 2.6 - 2.8 |

| H-6 (piperidine, equatorial) | 3.0 - 3.2 |

| Piperidine ring protons (H-3, H-4, H-5) | 1.1 - 1.9 |

| CH₂ (side chain, adjacent to piperidine) | 1.2 - 1.7 |

| CH (side chain) | 1.5 - 1.8 |

| CH₂ (side chain) | 1.1 - 1.4 |

| CH₃ (side chain) | 0.8 - 1.0 |

Note: This is an interactive data table with expected values based on similar compounds.

Expected ¹³C NMR Chemical Shifts:

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 (piperidine) | 55 - 60 |

| C-6 (piperidine) | 45 - 50 |

| C-3, C-5 (piperidine) | 25 - 30 |

| C-4 (piperidine) | 20 - 25 |

| CH₂ (side chain, adjacent to piperidine) | 35 - 40 |

| CH (side chain) | 27 - 32 |

| CH₂ (side chain) | 38 - 43 |

| CH₃ (side chain) | 22 - 27 |

Note: This is an interactive data table with expected values based on similar compounds.

Chromatographic Isolation Techniques Coupled with Spectroscopic Analysis (e.g., LC-NMR, GC-MS)

The isolation and analysis of this compound from complex mixtures, or the separation of its enantiomers, can be effectively achieved by coupling chromatographic techniques with spectroscopic detectors.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which is a fingerprint of the molecule.

The fragmentation pattern of this compound in the mass spectrometer is expected to show characteristic ions resulting from the cleavage of the piperidine ring and the side chain. The molecular ion peak (M+) would correspond to the molecular weight of the compound. Common fragmentation pathways for 2-alkylpiperidines involve the loss of the alkyl side chain and cleavage of the piperidine ring.

Expected Mass Spectrometry Fragmentation:

| m/z | Fragment |

| 155 | [M]+ (Molecular Ion) |

| 140 | [M - CH₃]+ |

| 98 | [M - C₄H₉]+ (Loss of butyl group from side chain) |

| 84 | Piperidine ring fragment |

Note: This is an interactive data table with expected fragmentation patterns based on principles of mass spectrometry.

For the separation of the enantiomers of this compound, a chiral GC column is required. These columns contain a chiral stationary phase that interacts differently with the (R) and (S) enantiomers, leading to different retention times and allowing for their separation and quantification scholars.directresearchgate.net.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR):

LC-NMR is a hyphenated technique that combines the separation power of high-performance liquid chromatography (HPLC) with the structural elucidation capabilities of NMR spectroscopy mdpi.comnih.gov. This technique is particularly useful for the analysis of complex mixtures containing non-volatile or thermally labile compounds.

In the context of this compound, LC-NMR could be employed for the direct analysis of reaction mixtures or biological samples. The HPLC would first separate the target compound from other components. The eluent from the HPLC is then directed to the NMR spectrometer, where the spectrum of the isolated compound can be acquired. This allows for unambiguous structure confirmation without the need for offline purification.

Furthermore, chiral HPLC columns can be used in an LC-NMR setup to separate the enantiomers of this compound. The separated enantiomers can then be analyzed by NMR to confirm their identity and purity. This approach provides a powerful tool for stereochemical analysis and the determination of enantiomeric excess.

Conformational Analysis and Dynamics of Substituted Piperidines

Fundamental Conformational Preferences of the Piperidine (B6355638) Ring System

Chair and Boat Conformations and Interconversion Dynamics

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. This chair form can exist in two primary arrangements: one with the nitrogen-bound hydrogen (N-H) in an axial position and the other with it in an equatorial position. The equatorial conformation is generally more stable.

The piperidine ring is not static; it undergoes rapid conformational interconversion. Two main dynamic processes are at play: ring inversion and nitrogen inversion.

Ring Inversion : This process involves the "flipping" of the chair conformation through a high-energy half-chair transition state, passing through twist-boat and boat intermediates. The energy barrier for ring inversion in piperidine is approximately 10.4 kcal/mol. The boat conformation itself is a high-energy intermediate, significantly less stable than the chair form due to torsional strain and unfavorable "flagpole" steric interactions.

Nitrogen Inversion : This is the pyramidal inversion of the lone pair on the nitrogen atom, which interconverts the axial N-H and equatorial N-H conformers. This process has a substantially lower energy barrier (around 6.1 kcal/mol) than ring inversion, meaning it occurs much more rapidly. wikipedia.org

For a substituted piperidine like 2-(3-methylbutyl)piperidine, these dynamic processes allow the molecule to adopt its most energetically favorable conformation, which is overwhelmingly the one that minimizes steric hindrance.

Influence of Substituent Position and Bulk on Ring Flexibility

The position and size of a substituent on the piperidine ring are the most significant factors determining its preferred conformation. For a monosubstituted ring, there is an equilibrium between the conformer with the substituent in the axial position and the one with it in the equatorial position.

The energetic preference for a substituent to be in the equatorial position is quantified by its conformational free energy, or "A-value". wikipedia.org A larger A-value indicates a stronger preference for the equatorial position due to the destabilizing 1,3-diaxial interactions the substituent would experience in the axial position. libretexts.orgquora.com The 3-methylbutyl group is a bulky alkyl substituent. While its specific A-value is not commonly tabulated, it is expected to be similar to or slightly larger than that of an isobutyl or isopropyl group (A-value ≈ 2.15–2.2 kcal/mol), indicating a strong preference for the equatorial position. libretexts.orgmasterorganicchemistry.com

In the case of this compound, placing the bulky 3-methylbutyl group in the axial position would create severe steric clashes with the axial hydrogens at the C4 and C6 positions. Therefore, the conformational equilibrium overwhelmingly favors the chair conformation where the 2-(3-methylbutyl) group occupies the equatorial position.

However, in certain cases, such as when the piperidine nitrogen is part of an amide or connected to an sp²-hybridized atom, a phenomenon known as allylic strain (or A(1,3) strain) can favor the axial orientation for a 2-substituent to minimize repulsion with the N-substituent. nih.govresearchgate.netacs.org For the simple secondary amine this compound, this effect is absent, and standard steric hindrance dominates.

Experimental Characterization of Piperidine Conformations

NMR Spectroscopy in Conformational Studies (e.g., Coupling Constants, NOE)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the conformation of piperidines in solution. Several NMR parameters provide detailed structural information:

Chemical Shifts : The chemical shift of a proton is sensitive to its local electronic environment. Generally, axial protons in a chair conformation are shielded (resonate at a lower ppm value) compared to their equatorial counterparts.

Coupling Constants (³J) : The magnitude of the through-bond coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation. In a rigid chair conformation, this allows for clear differentiation between axial and equatorial positions.

Axial-Axial (³J_ax,ax) couplings typically have large values (10–13 Hz), corresponding to a dihedral angle of ~180°.

Axial-Equatorial (³J_ax,eq) and Equatorial-Equatorial (³J_eq,eq) couplings are much smaller (2–5 Hz), corresponding to dihedral angles of ~60°. reddit.comoup.com

For this compound, the proton at the C2 position (H2) would show a large coupling constant to the axial proton at C3 (H3ax) and a small coupling constant to the equatorial proton at C3 (H3eq), confirming the equatorial position of the substituent.

Nuclear Overhauser Effect (NOE) : NOE is a through-space interaction that provides information about the spatial proximity of protons. In a chair conformation, strong NOE correlations are observed between atoms in a 1,3-diaxial relationship. For the equatorial conformer of this compound, NOE would be observed between the axial protons at C2, C4, and C6.

| Proton Assignment (Equatorial Conformer) | Hypothetical Chemical Shift (ppm) | Hypothetical Coupling Constants (J, Hz) | Key Diagnostic Feature |

| H2 (axial) | ~2.5 - 2.8 | ddd, J ≈ 12 (to H3ax), 4 (to H3eq), 4 (to CH₂) | Large coupling to H3ax indicates diaxial relationship. |

| H6 (axial) | ~2.6 - 2.9 | dt, J ≈ 12 (to H5ax), 3 (to H5eq) | Typical axial proton pattern. |

| H6 (equatorial) | ~3.0 - 3.3 | dm, J ≈ 12 (geminal) | Deshielded relative to H6ax. |

| H3, H4, H5 (axial) | ~1.1 - 1.4 | Multiple | Shielded (upfield) region. |

| H3, H4, H5 (equatorial) | ~1.6 - 1.9 | Multiple | Deshielded relative to axial protons. |

Table 1: Illustrative ¹H NMR data for the dominant equatorial conformer of this compound. The data demonstrates how coupling constants can be used to assign the conformation.

X-ray Crystallography for Solid-State Conformational Data

X-ray crystallography provides unambiguous proof of molecular conformation in the solid state. By diffracting X-rays off a single crystal, a precise three-dimensional model of the molecule can be generated, revealing exact bond lengths, bond angles, and torsion angles.

For a piperidine derivative, crystallographic data would confirm the chair conformation and definitively show whether substituents are in axial or equatorial positions. The geometry of the chair can be described quantitatively using puckering parameters (e.g., Q, θ, φ), which define the degree and nature of the ring's deviation from planarity. researchgate.netnih.gov While this method yields highly accurate data, it is important to note that the conformation observed in the crystal lattice is a static, low-energy state that may be influenced by crystal packing forces and might not be the only conformation present in the dynamic environment of a solution. researchgate.net

Computational Approaches to Conformational Analysis

Theoretical calculations are a vital complement to experimental techniques for studying conformational preferences. Modern computational chemistry methods can accurately predict the structures and relative energies of different conformers.

The typical process involves:

Conformational Search : A computational search is performed to identify all possible low-energy conformers, such as the axial-chair, equatorial-chair, and various boat/twist-boat forms.

Geometry Optimization : The geometry of each identified conformer is optimized using methods like Density Functional Theory (DFT) or high-level ab initio calculations to find its precise minimum-energy structure. researchgate.netresearchgate.netresearchgate.net

Energy Calculation : The relative Gibbs free energies (ΔG) of the optimized conformers are calculated. The conformer with the lowest free energy is predicted to be the most stable and therefore the most abundant at equilibrium. nih.gov

These calculations can also predict NMR parameters, which can then be compared with experimental data to validate the predicted conformational model. researchgate.net For this compound, computational models would be expected to show a significant energy preference for the equatorial conformer over the axial conformer.

| Conformer of this compound | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population at 298 K (%) |

| Chair (Equatorial) | 0.00 | 0.00 | >99% |

| Chair (Axial) | +2.4 | +2.2 | <1% |

| Twist-Boat | +5.8 | +5.9 | <0.1% |

Table 2: Representative results from a hypothetical computational analysis of this compound, showing the strong energetic preference for the equatorial chair conformation.

Molecular Mechanics and Force Field Calculations

Molecular mechanics (MM) provides a computational method to predict the geometries and energies of molecules without considering the explicit behavior of electrons. wustl.eduwustl.edufiveable.me This approach treats atoms as classical particles and the bonds between them as springs. fiveable.meuiuc.edu The total potential energy of the system is calculated using a force field, which is a set of empirical functions and parameters that describe the energy contributions from various intramolecular and intermolecular interactions. wustl.eduuiuc.edu

A typical force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions such as van der Waals forces and electrostatic interactions. wustl.edufiveable.menih.gov The energy (E) of the system is a function of the nuclear positions, and it is this energy that is minimized to find the most stable conformation of the molecule. wustl.edu

For a molecule like this compound, a force field such as MMFF94 or AMBER would be parameterized to handle the specific atom types and bonding arrangements present. The accuracy of molecular mechanics calculations is highly dependent on the quality of the force field parameters, which are typically derived from experimental data or high-level quantum mechanical calculations. fiveable.me

Below is an illustrative table of the types of parameters found in a force field that would be relevant for calculating the conformational energy of this compound.

| Interaction Type | Atoms Involved | Parameter | Example Value |

| Bond Stretching | C-C | Force Constant (kb) | 310 kcal/mol·Å² |

| Equilibrium Distance (r₀) | 1.52 Å | ||

| Angle Bending | C-N-C | Force Constant (kθ) | 50 kcal/mol·rad² |

| Equilibrium Angle (θ₀) | 111.0° | ||

| Torsional | C-C-N-C | Barrier Height (Vn) | 1.5 kcal/mol |

| Periodicity (n) | 3 | ||

| van der Waals | C...C | Well Depth (ε) | 0.10 kcal/mol |

| van der Waals Radius (σ) | 3.4 Å |

Note: The values in this table are representative examples and not specific results for this compound.

Quantum Chemical Calculations (e.g., DFT) for Energy Minima and Barriers

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more rigorous approach to determining the conformational preferences of molecules by explicitly treating the electronic structure. researchgate.net DFT methods calculate the electron density of a system to determine its energy, providing a good balance between computational cost and accuracy for many molecular systems. researchgate.net

For this compound, DFT calculations can be employed to locate the energy minima corresponding to stable conformers and the transition states that represent the energy barriers between them. The piperidine ring can exist in two primary chair conformations, with the 2-(3-Methylbutyl) substituent in either an axial or equatorial position. Further conformational complexity arises from the rotation around the single bonds within the 3-methylbutyl side chain.

A typical computational study would involve geometry optimization of the various possible conformers to find their lowest energy structures. The relative energies of these optimized structures indicate their relative stabilities. For example, the equatorial conformer of the 2-substituent on the piperidine ring is generally expected to be more stable than the axial conformer due to reduced steric hindrance.

The following table provides a hypothetical set of results from a DFT calculation on the primary conformers of this compound, illustrating the kind of data that would be obtained.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Equatorial-Chair | 0.00 | 1.25 |

| Axial-Chair | 2.10 | 1.48 |

| Twist-Boat | 5.50 | 1.90 |

Note: These are hypothetical values for illustrative purposes.

Furthermore, DFT can be used to calculate the rotational energy barriers around specific bonds, providing insight into the flexibility of the molecule and the rates of interconversion between conformers.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation. uiuc.edu

For this compound, an MD simulation would typically be performed by placing the molecule in a simulated solvent environment, such as water, to mimic physiological conditions. The simulation would be run for a specific duration, often on the order of nanoseconds to microseconds, to observe the conformational landscape accessible to the molecule at a given temperature. nih.gov

MD simulations can reveal the preferred conformations of the piperidine ring and the 3-methylbutyl side chain, as well as the transitions between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets. Key properties that can be analyzed from an MD simulation include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

An example of the type of data that can be extracted from an MD simulation is presented in the table below.

| Simulation Time (ns) | Piperidine Ring Conformation | C-C-N-C Dihedral Angle (°) |

| 0 | Chair (Equatorial) | 175 |

| 10 | Chair (Equatorial) | -178 |

| 25 | Twist-Boat | 65 |

| 50 | Chair (Equatorial) | 179 |

Note: This table represents a simplified, hypothetical trajectory to illustrate the dynamic nature of the molecule.

Conformational Search Algorithms (e.g., Monte Carlo Methods)

Due to the number of rotatable bonds in a molecule like this compound, a systematic search of all possible conformations is computationally prohibitive. Conformational search algorithms are therefore employed to efficiently explore the potential energy surface and identify low-energy conformers.

Monte Carlo (MC) methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. nih.gov In the context of conformational analysis, a Monte Carlo search involves randomly changing the coordinates of the atoms in a molecule, such as by rotating around single bonds, and then accepting or rejecting the new conformation based on its energy. nih.gov

The process typically starts with an initial geometry of this compound. A random torsional angle is then selected and rotated by a random amount. The energy of the new conformation is calculated, and if it is lower than the previous one, the new conformation is accepted. If the energy is higher, it may still be accepted based on a probability that depends on the energy difference and the temperature, a criterion that allows the search to escape from local energy minima.

This iterative process generates a collection of low-energy conformations, providing a comprehensive overview of the molecule's accessible conformational space. These structures can then be further analyzed using more accurate methods like DFT.

| Algorithm Feature | Description |

| Starting Structure | An initial 3D structure of this compound. |

| Move Set | Random rotations around acyclic single bonds. |

| Energy Calculation | Typically performed using a molecular mechanics force field for speed. |

| Acceptance Criterion | Metropolis criterion, which accepts lower energy conformations and sometimes higher energy ones based on temperature. |

| Output | A set of unique, low-energy conformers. |

Computational Chemistry and Molecular Modeling Applications of 2 3 Methylbutyl Piperidine

The piperidine (B6355638) scaffold is a cornerstone in medicinal chemistry, and its derivatives, including 2-(3-Methylbutyl)piperidine, are subjects of intense computational study to unlock their therapeutic potential. Computational chemistry and molecular modeling provide powerful tools to predict and analyze the behavior of such molecules at an atomic level, accelerating the drug discovery process. These in silico methods help in understanding structure-activity relationships, predicting binding affinities, and designing novel compounds with improved pharmacological profiles.

Chemical Reactivity and Derivatization Strategies

Reactivity of the Piperidine (B6355638) Nitrogen Atom (e.g., Alkylation, Acylation)

The secondary amine of the piperidine ring is a nucleophilic and basic center, making it the most reactive site for many chemical transformations. Common reactions involve the formation of new bonds to the nitrogen atom, such as N-alkylation and N-acylation.

N-Alkylation: This reaction introduces an alkyl group onto the nitrogen atom. It can be achieved through several methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. For instance, reductive amination involves the reaction of the piperidine with an aldehyde to form an iminium ion intermediate, which is then reduced in situ to yield the N-alkylated product. Direct alkylation with a reagent like an alkyl bromide proceeds via an SN2 mechanism.

N-Acylation: Acylation of the piperidine nitrogen introduces an acyl group, forming an amide. This transformation is typically accomplished using acyl chlorides or anhydrides in the presence of a base. The resulting amides are generally less basic and more sterically hindered than the parent amine. This reaction can also be a key step in further functionalization strategies.

The table below summarizes common N-functionalization reactions applicable to the 2-(3-Methylbutyl)piperidine nitrogen.

| Reaction Type | Typical Reagents | Product Class |

| N-Alkylation | R-CHO, NaBH(OAc)₃ (Reductive Amination) | N-Alkyl piperidine |

| R-X (X=Cl, Br, I), Base (e.g., K₂CO₃) | N-Alkyl piperidine | |

| N-Acylation | RCOCl or (RCO)₂O, Base (e.g., Et₃N) | N-Acyl piperidine (Amide) |

| N-Arylation | Ar-X, Pd or Cu catalyst, Base | N-Aryl piperidine |

| N-Sulfonylation | RSO₂Cl, Base (e.g., Pyridine) | N-Sulfonyl piperidine (Sulfonamide) |

Functionalization of the Piperidine Ring Carbons (e.g., Halogenation, Hydroxylation)

Functionalizing the C-H bonds of the piperidine ring is more challenging than reacting the nitrogen atom but offers a powerful route to structural diversity. Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, have enabled the selective modification of these traditionally inert positions.

α-Functionalization (C2 and C6): The C-H bonds adjacent to the nitrogen atom (α-positions) are the most activated on the ring. Metal-catalyzed polar oxidation pathways can generate iminium ion intermediates in situ, which can then be intercepted by various nucleophiles. This allows for the introduction of alkyl, aryl, and other functional groups at the C2 or C6 positions. Diastereoselective lithiation, directed by a chiral group on the nitrogen, followed by trapping with an electrophile, is another strategy to functionalize the α-position with stereochemical control. whiterose.ac.uk

β-Functionalization (C3 and C5): Modification at the β-position is less common but can be achieved through strategies like oxidation-induced functionalization, which can lead to the introduction of sulfenyl or selenyl groups without the need for a directing group or metal catalyst. researchgate.net

Hydroxylation: Biocatalytic methods using hydroxylase enzymes can introduce hydroxyl groups onto the piperidine ring with high regio- and stereoselectivity. nih.gov This enzymatic C-H oxidation represents a green and efficient alternative to traditional chemical methods for producing hydroxylated piperidine derivatives.

The following table outlines various strategies for functionalizing the carbon atoms of the piperidine ring.

| Position | Method | Typical Reagents/Catalysts | Resulting Functionalization |

| α-Position (C6) | C-H Activation/Arylation | Photoredox catalyst, Aryl halide | Introduction of an aryl group |

| α-Position (C2/C6) | Diastereoselective Lithiation | s-BuLi/TMEDA, Electrophile (e.g., CO₂) | Introduction of various electrophiles |

| β-Position (C3/C5) | Oxidation-Induced Thiolation | O₂, Thiols | Introduction of a sulfenyl group researchgate.net |

| Ring Carbons | Biocatalytic Hydroxylation | Hydroxylase enzymes, O₂ | Introduction of a hydroxyl group nih.gov |

| Ring Carbons | Transannular C-H Functionalization | Palladium catalyst, Directing group | Arylation at C4 position |

Strategies for Modifying the 3-Methylbutyl Side Chain

The 3-methylbutyl (isoamyl) side chain consists entirely of sp³-hybridized carbons and is generally unreactive. However, its modification can be achieved through reactions that proceed via radical intermediates.

Free-Radical Halogenation: This is a classic method for functionalizing alkanes. wikipedia.org In the presence of UV light or a radical initiator, halogens (like Br₂ or Cl₂) can replace a hydrogen atom on the side chain. wikipedia.orgyoutube.com The selectivity of this reaction is dictated by the stability of the resulting carbon radical. For the 3-methylbutyl chain, the tertiary C-H bond at the 3'-position is the most likely site for abstraction due to the formation of the most stable tertiary radical intermediate. Chlorination is generally less selective than bromination. youtube.com Subsequent nucleophilic substitution of the resulting alkyl halide can introduce a variety of other functional groups (e.g., -OH, -CN, -NH₂).

Oxidation: While challenging, selective oxidation of the terminal methyl groups to carboxylic acids or the tertiary carbon to an alcohol could be envisioned using powerful oxidizing agents, potentially guided by enzymatic or biomimetic catalytic systems.

Below are potential strategies for modifying the side chain.

| Position on Side Chain | Reaction Type | Potential Reagents | Potential Product |

| 3'-Position (Tertiary C-H) | Radical Bromination | N-Bromosuccinimide (NBS), Light/Heat | 2-(3-Bromo-3-methylbutyl)piperidine |

| Various Positions | Radical Chlorination | Cl₂, Light/Heat | Mixture of chlorinated isomers |

| 3'-Position | Nucleophilic Substitution | Nucleophile (e.g., NaOH, NaCN) on brominated substrate | 2-(3-Hydroxy/Cyano-3-methylbutyl)piperidine |

Synthesis of Novel Piperidine Analogues Incorporating the 2-(3-Methylbutyl) Moiety

The this compound core serves as an excellent starting point for building more complex molecular architectures, including molecules with additional stereocenters or intricate ring systems.